Comparative Lipophilicity: Trandolaprilat Exhibits a >10-Fold Higher Log kw7.4 than Enalaprilat
In a direct head-to-head comparison using reverse-phase high-performance liquid chromatography (RP-HPLC) at physiological pH (7.4), trandolaprilat demonstrated significantly higher lipophilicity than enalaprilat [1].
| Evidence Dimension | Lipophilicity (Log kw7.4) |
|---|---|
| Target Compound Data | 1.487 |
| Comparator Or Baseline | Enalaprilat: 0.108 |
| Quantified Difference | Approximately 14-fold higher (1.487 vs 0.108) |
| Conditions | Reverse-phase HPLC, pH 7.4 |
Why This Matters
Higher lipophilicity is a key determinant of tissue penetration and prolonged ACE inhibition, directly influencing the compound's utility in studies requiring sustained target engagement in vascular and cardiac tissues.
- [1] Chevillard C, Jouquey S, Bree F, Mathieu MN, Stepniewski JP, Tillement JP, et al. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S11-5. View Source
